molecular formula C14H12N2O4 B139190 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione CAS No. 148119-36-2

5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B139190
CAS RN: 148119-36-2
M. Wt: 272.26 g/mol
InChI Key: FFPOAFGKCXHOSX-GQCTYLIASA-N
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Description

5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione, also known as methoxyphenyl diazinon, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the diazinon family, which is known for its potent biological activity and diverse range of applications. In

Scientific Research Applications

Methoxyphenyl diazinon has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of interest has been its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Other areas of research include its potential as an insecticide, fungicide, and herbicide.

Mechanism of Action

The mechanism of action of 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trionel diazinon is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. Specifically, it has been shown to inhibit acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a variety of physiological effects, including muscle weakness, respiratory distress, and even death in high doses.
Biochemical and Physiological Effects:
Methoxyphenyl diazinon has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase mentioned above. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methoxyphenyl diazinon has several advantages for use in lab experiments, including its potent biological activity and its reproducible synthesis method. However, it also has several limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trionel diazinon, including further exploration of its potential therapeutic applications, investigation of its mechanism of action, and development of new synthesis methods. Additionally, research on the potential environmental impacts of 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trionel diazinon and other diazinon compounds is needed to ensure their safe and responsible use in scientific research and other applications.
Conclusion:
In conclusion, 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trionel diazinon is a potent and versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is efficient and reproducible, and it has been shown to have a variety of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations that must be carefully considered. Future research on 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trionel diazinon will undoubtedly continue to shed light on its potential applications and help to ensure its safe and responsible use.

Synthesis Methods

The synthesis of 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trionel diazinon involves the reaction of 2-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. The resulting product is then treated with phosphorus oxychloride to yield the final compound. This synthesis method has been shown to be efficient and reproducible, making it a popular choice for researchers interested in studying the properties and potential applications of 5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trionel diazinon.

properties

IUPAC Name

5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-11-8-3-2-5-9(11)6-4-7-10-12(17)15-14(19)16-13(10)18/h2-8H,1H3,(H2,15,16,17,18,19)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPOAFGKCXHOSX-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

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